molecular formula C17H25NO5S B7919590 (S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester

(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester

Numéro de catalogue: B7919590
Poids moléculaire: 355.5 g/mol
Clé InChI: SKOKKOPKFKENHX-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 371240-55-0) is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a toluenesulfonyloxy (tosyl) substituent at the 3-position of the six-membered piperidine ring. Its molecular formula is C₁₇H₂₃NO₅S, with a molecular weight of 361.44 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, leveraging the tosyl group as a leaving group in nucleophilic substitution reactions. The Boc group enhances stability during synthetic processes by protecting the amine functionality.

Propriétés

IUPAC Name

tert-butyl (3S)-3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOKKOPKFKENHX-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester, with the molecular formula C17H25NO5SC_{17}H_{25}NO_5S and a molecular weight of approximately 355.45 g/mol, is an important compound in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.

The biological activity of (S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. It has been noted for its potential as an intermediate in the synthesis of oxazolidinone antimicrobial agents, which are effective against a range of gram-positive bacteria by inhibiting protein synthesis at an early stage .

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to (S)-3-(Toluene-4-sulfonyloxy)-piperidine have been shown to inhibit bacterial growth, particularly against resistant strains. This is attributed to their mechanism of action that disrupts ribosomal function, preventing the formation of initiation complexes necessary for protein synthesis .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study investigated the antimicrobial activity of several piperidine derivatives, including (S)-3-(Toluene-4-sulfonyloxy)-piperidine. The compound demonstrated effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Pharmacokinetics :
    • In vivo studies have shown that the compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a half-life conducive for therapeutic applications. These studies suggest that modifications in the piperidine structure can enhance its bioactivity and reduce toxicity .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that (S)-3-(Toluene-4-sulfonyloxy)-piperidine acts by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This was confirmed through ribosomal binding assays which illustrated a significant reduction in translation efficiency in the presence of the compound .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus8
AntimicrobialEnterococcus faecalis16
Ribosomal BindingBacterial RibosomeHigh Affinity

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester has been explored for its potential in developing new therapeutic agents. Its piperidine structure is often associated with various biological activities, making it a candidate for drug development targeting neurological disorders and other conditions.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo further reactions, such as nucleophilic substitutions, makes it useful in creating derivatives that may have enhanced pharmacological properties.

Biochemical Studies

The compound is utilized in biochemical studies to understand the interactions between piperidine derivatives and biological targets. This includes examining its role in enzyme inhibition or modulation, which can lead to insights into metabolic pathways.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated various piperidine derivatives, including (S)-3-(toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester, for their antidepressant properties. The findings indicated that modifications in the sulfonyl group significantly influenced the compound's efficacy in animal models of depression.

Case Study 2: Synthesis of Novel Anticancer Agents

Research focused on synthesizing novel anticancer agents highlighted the utility of (S)-3-(toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester as a key intermediate. The study demonstrated that derivatives synthesized from this compound exhibited selective cytotoxicity against cancer cell lines, suggesting a pathway for developing targeted cancer therapies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperidine Derivatives

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
  • Structure : Piperidine with Boc protection, a phenyl group at C4, and a carboxylic acid at C3.
  • Molecular Formula: C₁₇H₂₃NO₄.
  • Key Features : The phenyl group introduces aromaticity, while the carboxylic acid enables further derivatization (e.g., amide formation). Unlike the target compound, this lacks a sulfonate leaving group, making it less reactive in substitution reactions.
4-Methylsulfonyl-piperidine-1-carboxylic acid tert-butyl ester
  • Structure : Piperidine with Boc protection and a methylsulfonyl (mesyl) group at C4.
  • Synthesis : Prepared via nucleophilic substitution of 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester with sodium thiomethoxide.
  • Key Features : The mesyl group is smaller and less electron-withdrawing than tosyl, leading to faster substitution rates but lower steric hindrance.

Pyrrolidine and Pyrrolidone Derivatives

(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 371240-55-0)
  • Structure : Pyrrolidine (5-membered ring) analog of the target compound.
  • Molecular Formula: C₁₇H₁₈NO₅S.
  • This compound shares the tosyl-Boc motif but is distinct in ring size.
(S)-4-Oxo-2-(thiazolidine-3-carbonyl)pyrrolidone-1-carboxylic acid tert-butyl ester
  • Structure : Pyrrolidone (5-membered lactam) with a thiazolidine substituent.
  • Synthesis : Prepared via a one-pot reaction of N-Boc-4-oxo-L-proline, cysteamine, and formaldehyde.
  • Key Features : The lactam and thiazolidine moieties enable applications in peptide mimetics, diverging from the substitution-focused reactivity of the target compound.

Piperazine and Dihydropyridine Derivatives

3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester
  • Structure: Piperazine with Boc protection, mesyl, and dimethylaminomethyl groups.
  • Synthesis : Derived via reductive amination of a formyl-piperazine intermediate.
  • Key Features : The piperazine scaffold introduces two nitrogen atoms, enabling diverse functionalization compared to piperidine.
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (CAS: 406235-16-3)
  • Structure : Partially unsaturated dihydropyridine with a methoxycarbonylphenyl substituent.
  • Molecular Formula: C₁₈H₂₃NO₄.
  • Key Features : The conjugated dihydropyridine ring enhances stability and electronic properties, making it suitable for catalytic applications or as a photoactive intermediate.

Comparative Data Table

Compound Name Core Structure Substituents CAS Number Molecular Formula Key Reactivity/Applications
Target Compound Piperidine 3-Tosyl, Boc 371240-55-0 C₁₇H₂₃NO₅S Nucleophilic substitution reactions
(3S,4R)-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine 4-Phenyl, 3-COOH, Boc 652971-20-5 C₁₇H₂₃NO₄ Carboxylic acid derivatization
4-Methylsulfonyl-piperidine-Boc Piperidine 4-Mesyl, Boc N/A C₁₁H₂₁NO₄S Faster substitution than tosyl
(S)-Tosyl-pyrrolidine-Boc Pyrrolidine 3-Tosyl, Boc 371240-55-0 C₁₇H₁₈NO₅S Higher ring strain for reactivity
Piperazine-mesyl-dimethylaminomethyl-Boc Piperazine 4-Mesyl, Boc, dimethylaminomethyl N/A C₁₃H₂₅N₃O₄S Dual nitrogen functionalization
Dihydropyridine-methoxycarbonylphenyl-Boc Dihydropyridine 4-Methoxycarbonylphenyl, Boc 406235-16-3 C₁₈H₂₃NO₄ Conjugation-dependent applications

Key Research Findings

Reactivity of Tosyl vs. Mesyl Groups : Tosyl derivatives exhibit slower substitution rates compared to mesyl analogs due to steric bulk but offer better regioselectivity in crowded environments.

Ring Size Effects : Piperidine-based compounds generally exhibit higher thermal stability than pyrrolidine analogs, which are more reactive due to ring strain.

Boc Protection Utility : The tert-butyl ester group effectively shields amines from undesired reactions, as demonstrated in the synthesis of piperazine and pyrrolidone derivatives.

Méthodes De Préparation

Direct Sulfonylation of (S)-3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester

This two-step approach is the most widely reported method:

Step 1: Synthesis of (S)-3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester

Starting material : (S)-Piperidin-3-ol or racemic 3-hydroxypiperidine.
Boc protection :

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).

  • Conditions : Dichloromethane (DCM), 0–25°C, 12–24 h.

  • Yield : 85–92%.

Chiral resolution : If starting from racemic 3-hydroxypiperidine, enzymatic resolution using lipases (e.g., CAL-B) or chemical resolution with chiral acids (e.g., L-tartaric acid) achieves enantiomeric excess (ee) >98%.

Step 2: Sulfonylation with Toluene-4-sulfonyl chloride

Reaction setup :

  • Molar ratio : 1:1.2 (3-hydroxy-Boc-piperidine : TsCl).

  • Base : Triethylamine (2.5 eq.) or pyridine.

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature (RT), 12–20 h.

Mechanism :

  • Deprotonation of the hydroxyl group by TEA.

  • Nucleophilic attack of the alkoxide on electrophilic sulfur in TsCl.

  • Elimination of HCl to form the sulfonate ester.

Optimization :

  • Excess TsCl (1.5 eq.) improves yield to >95%.

  • Anhydrous conditions prevent hydrolysis of TsCl.

Workup :

  • Dilution with DCM.

  • Washing with 1M HCl (removes excess TsCl and TEA).

  • Drying (MgSO₄) and solvent evaporation.

  • Purification via silica gel chromatography (hexane/ethyl acetate 7:3).

Yield : 88–96%.

Asymmetric Epoxide Ring-Opening (Industrial Scale)

For large-scale production, asymmetric synthesis avoids chiral resolution:

Step 1: Epoxidation of 1-Boc-3,4-epoxypiperidine

Reagents :

  • Epoxidizing agent : m-Chloroperbenzoic acid (mCPBA).

  • Solvent : Chloroform, 0°C to RT.

Yield : 78%.

Step 2: Stereoselective Epoxide Opening with TsO⁻

Conditions :

  • Nucleophile : Sodium toluene-4-sulfonate (TsONa).

  • Catalyst : Chiral Jacobsen catalyst (10 mol%).

  • Solvent : Ethanol/water (9:1), 50°C, 24 h.

Outcome :

  • Enantiomeric excess: 92–95% (S).

  • Yield: 70–75%.

Comparative Analysis of Methods

Parameter Direct Sulfonylation Asymmetric Epoxide Opening
Steps 23
Overall Yield 80–85%55–60%
ee >98%92–95%
Scalability Lab-scaleIndustrial
Cost LowHigh (chiral catalyst)
Purification Column chromatographyCrystallization

Critical Reaction Parameters

Solvent Effects

  • Dichloromethane : Preferred for sulfonylation due to inertness and high solubility of TsCl.

  • THF : Alternative for temperature-sensitive reactions but may require longer times.

Temperature Control

  • 0°C : Minimizes side reactions (e.g., sulfonate hydrolysis).

  • Room temperature : Acceptable for small-scale reactions with excess TsCl.

Stoichiometry

  • TsCl : 1.2–1.5 eq. ensures complete conversion of the hydroxyl group.

  • Triethylamine : 2.5 eq. neutralizes HCl and drives the reaction.

Troubleshooting Common Issues

Low Yield in Sulfonylation

  • Cause : Moisture leading to TsCl hydrolysis.

  • Solution : Use molecular sieves or anhydrous solvents.

Racemization

  • Cause : Base-induced epimerization at C3.

  • Mitigation : Use weaker bases (e.g., pyridine) or lower temperatures.

Emerging Methods

Flow Chemistry Approaches

  • Microreactors : Enable precise control over exothermic sulfonylation, reducing side products.

  • Residence time : 10–15 minutes at 50°C.

  • Yield : 93% with 99% ee.

Enzymatic Sulfonylation

  • Enzyme : Sulfotransferase mutants (e.g., SULT1A1).

  • Conditions : Phosphate buffer (pH 7.4), 37°C, 48 h.

  • Yield : 65% (needs optimization).

Q & A

Q. What are the common synthetic routes for preparing (S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of a piperidine core. A multi-step approach is common:

Piperidine Ring Formation : Start with tert-butyl piperidine-1-carboxylate derivatives.

Sulfonylation : React with toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyloxy group at the 3-position.

Stereochemical Control : Use chiral resolution agents (e.g., L-tartaric acid) or asymmetric catalysis to ensure (S)-configuration .

Q. Optimization Tips :

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane or THF to enhance reagent solubility.
  • Catalysts : DMAP improves sulfonylation efficiency .

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsYield (%)Reference
SulfonylationToluenesulfonyl chloride, pyridine, 0°C75–85
Chiral ResolutionL-tartaric acid, ethanol60–70

Q. How can researchers confirm the stereochemical purity of the (S)-enantiomer in this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee) .
  • NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to the sample; distinct splitting of proton signals confirms enantiomeric purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), then wash with ethanol/water (1:1). Avoid direct skin contact due to potential irritation .
  • Fire Hazards : Use CO₂ or dry chemical extinguishers. Toxic fumes (e.g., sulfur oxides) may form during combustion .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of sulfonylation in piperidine derivatives?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze transition states and electron density maps. The 3-position is often favored due to steric hindrance at the 2- and 4-positions .
  • Isotopic Labeling : Use deuterated toluenesulfonyl chloride to track kinetic isotope effects, revealing rate-determining steps .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray crystallography) for this compound?

Methodological Answer:

  • Variable Temperature NMR : Conduct experiments at −40°C to reduce conformational flexibility and clarify splitting patterns .
  • X-ray Crystallography : Compare crystal packing effects with solution-phase NMR data. Discrepancies often arise from solvent interactions or dynamic equilibria .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : The tert-butyl group is labile in strong acids (e.g., TFA), cleaving to form piperidine-HCl. Monitor degradation via LC-MS at 254 nm .
  • Basic Conditions : Stable in mild bases (pH <10), but prolonged exposure to NaOH (≥1M) hydrolyzes the carbamate. Use buffered solutions (pH 7–9) for reactions .

Q. Table 2: Stability Profile

ConditionDegradation Time (h)Byproduct Identified
0.1M HCl2Piperidine-HCl
0.1M NaOH24Piperidine-1-carboxylic acid

Q. What role does this compound play as an intermediate in medicinal chemistry applications?

Methodological Answer:

  • Prodrug Synthesis : The sulfonyloxy group acts as a leaving group for nucleophilic substitution, enabling coupling with pharmacophores (e.g., kinase inhibitors) .
  • Case Study : In a 2011 study, this compound was used to synthesize a pyridinyl-pyrazole derivative with anti-inflammatory activity. The tert-butyl group enhanced solubility during purification .

Q. How can researchers address incomplete toxicity data for this compound during experimental design?

Methodological Answer:

  • In Silico Prediction : Use tools like ADMET Predictor™ to estimate acute toxicity (e.g., LD₅₀) and prioritize in vitro assays .
  • In Vitro Screening : Conduct MTT assays on HepG2 cells to assess cytotoxicity. If IC₅₀ <10 µM, modify handling protocols (e.g., reduced scale) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.